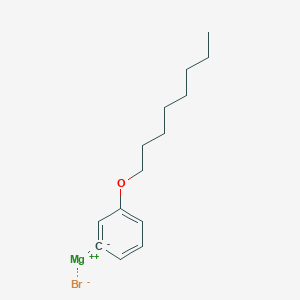
Magnesium;octoxybenzene;bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium;octoxybenzene;bromide is a compound that combines magnesium, octoxybenzene, and bromide
Preparation Methods
Synthetic Routes and Reaction Conditions
Magnesium;octoxybenzene;bromide can be synthesized using the Grignard reaction, which involves the reaction of an alkyl halide with magnesium metal in an anhydrous ether medium . The general reaction scheme is as follows: [ \text{R-Br} + \text{Mg} \rightarrow \text{R-MgBr} ] In this case, octoxybenzene bromide reacts with magnesium to form this compound. The reaction is typically carried out under an inert atmosphere to prevent the Grignard reagent from reacting with moisture or oxygen.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The use of automated systems helps in maintaining the anhydrous conditions required for the reaction.
Chemical Reactions Analysis
Types of Reactions
Magnesium;octoxybenzene;bromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The bromide ion in the compound can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chlorine and oxygen.
Reduction: Reducing agents such as hydrogen gas or lithium aluminum hydride can be used.
Substitution: Nucleophiles like hydroxide ions or amines can replace the bromide ion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with chlorine can produce magnesium chloride and bromine .
Scientific Research Applications
Magnesium;octoxybenzene;bromide has several scientific research applications:
Mechanism of Action
The mechanism of action of magnesium;octoxybenzene;bromide involves its interaction with molecular targets and pathways. For instance, in biological systems, magnesium ions can interact with enzymes and proteins, affecting their activity and function . The bromide ion can also participate in various biochemical reactions, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
Magnesium bromide: Similar in structure but lacks the octoxybenzene moiety.
Magnesium chloride: Similar halide compound but with chloride instead of bromide.
Magnesium oxide: Different in that it contains oxide ions instead of halides.
Uniqueness
Magnesium;octoxybenzene;bromide is unique due to the presence of the octoxybenzene group, which imparts distinct chemical properties and potential applications compared to other magnesium halides. This uniqueness makes it valuable in specific research and industrial applications.
Properties
Molecular Formula |
C14H21BrMgO |
|---|---|
Molecular Weight |
309.52 g/mol |
IUPAC Name |
magnesium;octoxybenzene;bromide |
InChI |
InChI=1S/C14H21O.BrH.Mg/c1-2-3-4-5-6-10-13-15-14-11-8-7-9-12-14;;/h7-8,11-12H,2-6,10,13H2,1H3;1H;/q-1;;+2/p-1 |
InChI Key |
AFJLRHYFDLUZBL-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCOC1=CC=C[C-]=C1.[Mg+2].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















